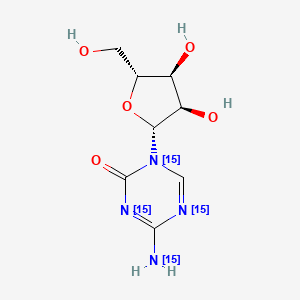

5-Azacytidine-15N4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H12N4O5 |

|---|---|

Molecular Weight |

248.18 g/mol |

IUPAC Name |

4-(15N)azanyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-(1,3,5-15N3)1,3,5-triazin-2-one |

InChI |

InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5-,6-/m1/s1/i9+1,10+1,11+1,12+1 |

InChI Key |

NMUSYJAQQFHJEW-VOUHVYRCSA-N |

Isomeric SMILES |

C1=[15N]C(=[15N]C(=O)[15N]1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[15NH2] |

Canonical SMILES |

C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

5-Azacytidine-15N4: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azacytidine (5-AzaC), and its isotopically labeled counterpart 5-Azacytidine-15N4, is a pyrimidine nucleoside analog of cytidine with well-established anti-neoplastic activity. The incorporation of four 15N isotopes in the azacytidine molecule allows for its use in metabolic labeling and tracer studies to precisely track its molecular fate and interactions within cellular systems. This technical guide provides a comprehensive overview of the core mechanisms of action of 5-Azacytidine, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate advanced research and drug development.

The primary therapeutic effects of 5-Azacytidine are attributed to its dual action on both DNA and RNA, leading to epigenetic reprogramming and cytotoxicity in rapidly dividing cells, particularly cancer cells.[1][2] At low doses, its predominant effect is the inhibition of DNA methyltransferases (DNMTs), leading to DNA hypomethylation and re-expression of silenced tumor suppressor genes.[1][2] At higher doses, its incorporation into RNA becomes more prominent, disrupting protein synthesis and inducing a cytotoxic effect.[1][2]

Core Mechanisms of Action

Inhibition of DNA Methyltransferase (DNMT) and DNA Hypomethylation

The canonical mechanism of 5-Azacytidine involves its conversion to 5-aza-2'-deoxycytidine triphosphate (d-AZA-CTP) and subsequent incorporation into replicating DNA. Once incorporated, it acts as a suicide inhibitor of DNA methyltransferases (DNMT1, DNMT3A, and DNMT3B). The nitrogen atom at the 5-position of the cytosine ring forms an irreversible covalent adduct with the DNMT enzyme, trapping it on the DNA.[3][4] This leads to the proteasomal degradation of the trapped DNMTs, resulting in a passive, replication-dependent loss of methylation patterns.[3][4] The resulting hypomethylation of CpG islands in gene promoter regions can lead to the re-activation of silenced tumor suppressor genes.[5]

Quantitative Data on DNA Methylation

| Cell Line/Patient Cohort | 5-Azacytidine Concentration/Dose | Treatment Duration | Effect on DNA Methylation | Reference |

| Myeloid Leukemia Cell Lines (HL-60) | 2 µmol/L | 72 hours | Substantial demethylation | [5] |

| Myeloid Leukemia Cell Lines (K562) | 2 µmol/L | 72 hours | Minor but significant demethylation | [5] |

| Myeloid Leukemia Cell Lines (HEL) | 2 µmol/L | 72 hours | No significant methylation changes | [5] |

| MDS Patients | Not specified | 3-5 cycles | Decreased methylation in patients with hematologic improvements | [6] |

| Advanced Cancer Patients | 20-75 mg/m² | 10 days | Significant decrease in global DNA methylation | [1] |

| NSCLC Cell Lines (A549, HTB56) | 250 nmol/L | 6 days | Over 80% of hypermethylated regions became hypomethylated | [7] |

Incorporation into RNA and Disruption of Protein Synthesis

As a ribonucleoside analog, 5-Azacytidine is predominantly incorporated into RNA (approximately 80-90% of the drug).[8][9] This incorporation into various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), has profound effects on protein synthesis. Incorporation into mRNA can lead to its destabilization.[8] Incorporation into tRNA can inhibit tRNA methyltransferases, leading to defective tRNA processing and function. The overall consequence is a global reduction in protein synthesis, contributing to the cytotoxic effects of 5-Azacytidine, particularly at higher concentrations.[10]

Quantitative Data on Cytotoxicity (IC50 Values)

| Cell Line | 5-Azacytidine IC50 | Reference |

| Multiple Myeloma (MM.1S) | ~0.8 - 3 µmol/L | [11] |

| NSCLC (A549) | 2218 nM | [12] |

| NSCLC (SK-MES-1) | 1629 nM | [12] |

| NSCLC (H1792) | 1471 nM | [12] |

| NSCLC (H522) | 1948 nM | [12] |

Induction of DNA Damage Response

The formation of covalent DNMT-DNA adducts is recognized by the cell as a form of DNA damage, triggering a DNA damage response (DDR). This response is predominantly mediated by the Ataxia Telangiectasia and Rad3-related (ATR) kinase, rather than the Ataxia Telangiectasia Mutated (ATM) kinase.[11] Activation of ATR leads to the phosphorylation of downstream targets such as CHK1 and H2AX (γH2AX), initiating cell cycle arrest and, ultimately, apoptosis.[13][14] Furthermore, treatment with 5-aza-2'-deoxycytidine has been shown to induce the formation of PARP1-DNA covalent adducts at genomic regions targeted by DNMT1, which can also contribute to replication arrest and apoptosis.[15][16]

Experimental Protocols

General Cell Culture Treatment with 5-Azacytidine

This protocol provides a general framework for treating adherent or suspension cell lines with 5-Azacytidine to study its effects on DNA methylation, gene expression, or cytotoxicity.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

5-Azacytidine (powder)

-

Dimethyl sulfoxide (DMSO) or 50% acetic acid for stock solution preparation

-

Phosphate-buffered saline (PBS)

-

96-well plates (for viability assays) or larger culture vessels (for molecular analyses)

-

Incubator (37°C, 5% CO2)

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of 5-Azacytidine (e.g., 10 mM) in DMSO or 50% acetic acid.[17] Aliquot and store at -20°C or -80°C. Due to its instability in aqueous solutions, fresh dilutions in culture medium should be prepared for each experiment.[17]

-

Cell Seeding: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase during treatment. For viability assays, a common starting density is 1x10⁴ cells/well in a 96-well plate.[12]

-

Treatment: 24 hours after seeding, replace the medium with fresh medium containing the desired final concentration of 5-Azacytidine. Concentrations typically range from 0.1 µM to 10 µM, and should be empirically determined for each cell line.[17] A vehicle control (medium with an equivalent amount of DMSO or acetic acid) should always be included.

-

Incubation and Medium Change: Incubate the cells for the desired duration (e.g., 24, 48, 72, or 96 hours). Due to the instability of 5-Azacytidine in aqueous solution, it is recommended to change the medium and add fresh drug every 24 hours.[17]

-

Harvesting and Analysis: After the treatment period, harvest the cells for downstream analysis.

-

Viability/Cytotoxicity: Perform an MTT assay or similar viability assay.[12]

-

DNA Methylation Analysis: Isolate genomic DNA for bisulfite sequencing, pyrosequencing of LINE elements, or global methylation ELISA.[17][18]

-

RNA and Protein Analysis: Isolate RNA for RT-qPCR or microarray analysis, or prepare whole-cell lysates for Western blotting.[17]

-

Western Blot Analysis of DNA Damage Response Proteins

This protocol outlines the detection of key phosphorylated proteins in the ATR-mediated DNA damage response pathway.

Materials:

-

Treated and control cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ATR (Ser428), anti-phospho-CHK1 (Ser317), anti-phospho-H2AX (Ser139), anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Protein Extraction: Lyse treated and control cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH to ensure equal protein loading.[14]

Conclusion

The mechanism of action of 5-Azacytidine is multifaceted, involving a complex interplay of epigenetic modification and cytotoxic effects. Its ability to inhibit DNA methylation and disrupt RNA function underscores its therapeutic utility in various malignancies. The use of 15N4-labeled 5-Azacytidine provides a powerful tool for researchers to further elucidate the intricate molecular pathways affected by this drug, paving the way for the development of more targeted and effective therapeutic strategies. This guide provides a foundational understanding and practical protocols to aid in the ongoing investigation of this important anti-cancer agent.

References

- 1. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. DNA Methylation Changes Following 5-azacitidine Treatment in Patients with Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. RNA-dependent inhibition of ribonucleotide reductase is a major pathway for 5-azacytidine activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RNA-dependent inhibition of ribonucleotide reductase is a major pathway for 5-azacytidine activity in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of CBP synergizes with the RNA-dependent mechanisms of Azacitidine by limiting protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Azacytidine, a DNA methyltransferase inhibitor, induces ATR-mediated DNA double-strand break responses, apoptosis, and synergistic cytotoxicity with doxorubicin and bortezomib against multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Treatment of human cells with 5-aza-dC induces formation of PARP1-DNA covalent adducts at genomic regions targeted by DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Treatment of human cells with 5-aza-dC induces formation of PARP1-DNA covalent adducts at genomic regions targeted by DNMT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Effects of 5-Azacytidine on Histone Modification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of 5-Azacytidine (5-azaC) on histone modifications. While the isotopic-labeled variant 5-Azacytidine-15N4 is a valuable tool for metabolic tracing, its core biological and epigenetic effects are conferred by the 5-Azacytidine molecule. This document details the intricate interplay between 5-azaC-induced DNA demethylation and the subsequent alterations in the histone modification landscape, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: A Dual Epigenetic Modulator

5-Azacytidine is a nucleoside analog of cytidine that, upon incorporation into DNA, acts as a potent inhibitor of DNA methyltransferases (DNMTs).[1][2] This inhibition leads to a global reduction in DNA methylation.[3] However, the epigenetic impact of 5-azaC extends beyond DNA, significantly influencing the post-translational modifications of histone proteins that are crucial for chromatin structure and gene regulation.[4][5]

The primary mechanism involves the covalent trapping and subsequent degradation of DNMT1, the maintenance DNA methyltransferase.[1][6] This leads to passive demethylation of the genome during DNA replication.[5] The resulting hypomethylated state can trigger a cascade of changes in histone modifications, effectively "reorganizing" the epigenetic landscape.[4][7]

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Demethylation and epigenetic modification with 5-azacytidine reduces IDH1 mutant glioma growth in combination with temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-azacytidine treatment reorganizes genomic histone modification patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Targeting of 5-aza-2′-deoxycytidine residues by chromatin-associated DNMT1 induces proteasomal degradation of the free enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epigenie.com [epigenie.com]

5-Azacytidine-15N4 in Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Azacytidine, with a special focus on the utility of its isotopically labeled form, 5-Azacytidine-15N4, in cell differentiation studies. 5-Azacytidine is a potent inhibitor of DNA methylation and has been widely used in cancer therapy and for inducing cell differentiation.[1][2] The incorporation of the heavy isotope ¹⁵N allows for precise tracing of the molecule's metabolic fate and its incorporation into nucleic acids, offering a powerful tool for mechanistic studies.

Core Mechanism of Action: DNA Methylation Inhibition

5-Azacytidine is a chemical analog of the nucleoside cytidine.[3][4] Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs).[5][6] After cellular uptake, 5-Azacytidine is converted to 5-aza-2'-deoxycytidine triphosphate and incorporated into replicating DNA.[4] DNMTs recognize the 5-azacytosine base and form an irreversible covalent bond, effectively trapping and depleting the enzyme.[4][5] This leads to a passive demethylation of newly synthesized DNA, as methylation patterns are not maintained during cell division. The resulting hypomethylation of CpG islands in gene promoter regions can lead to the re-expression of silenced genes, including tumor suppressor genes and genes that drive cell differentiation.[1][2][7]

The use of this compound enables researchers to meticulously track the incorporation of the cytidine analog into DNA and RNA, providing a quantitative measure of its direct interaction with nucleic acids and subsequent effects on DNMT activity.

Signaling Pathways Modulated by 5-Azacytidine

Beyond its direct impact on DNA methylation, 5-Azacytidine influences several signaling pathways crucial for cell fate decisions.

DNA Methylation and Gene Reactivation Pathway

The canonical pathway influenced by 5-Azacytidine is the DNA methylation machinery. By inhibiting DNMTs, 5-Azacytidine triggers a cascade of events leading to gene reactivation and subsequent cellular differentiation.

Caption: 5-Azacytidine's mechanism of action leading to cell differentiation.

IRE1α-EGFR-ERK1/2 Signaling Pathway

Recent studies have revealed that 5-Azacytidine can activate the inositol-requiring enzyme 1α (IRE1α), which in turn engages the epidermal growth factor receptor (EGFR) and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[8] This signaling cascade has been shown to stabilize the mRNA of the low-density lipoprotein receptor (LDLR), indicating a novel, DNA methylation-independent mechanism of action.[8]

Caption: 5-Azacytidine-induced IRE1α-EGFR-ERK1/2 signaling pathway.

cGAS-STING Pathway Activation

5-Azacytidine treatment can lead to the re-expression of endogenous retroviruses (ERVs). The resulting double-stranded RNA and reverse-transcribed DNA can be sensed by cytoplasmic nucleic acid sensors, leading to the activation of the cGAS-STING pathway.[9] This triggers an interferon response and can contribute to the anti-tumor effects of the drug and potentially influence cell differentiation in an immune-related context.

References

- 1. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Aza-2'-deoxycytidine: cell differentiation and DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Azacitidine - Wikipedia [en.wikipedia.org]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. stemcell.com [stemcell.com]

- 7. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Azacytidine engages an IRE1α-EGFR-ERK1/2 signaling pathway that stabilizes the LDL receptor mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Azacytidine-15N4: Chemical and Physical Properties for the Research Professional

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical and physical properties of isotopically labeled compounds is paramount for experimental design, data interpretation, and drug efficacy studies. This technical guide provides a detailed overview of 5-Azacytidine-15N4, a key tool in epigenetic research.

This compound is a stable isotope-labeled version of 5-Azacytidine, a potent inhibitor of DNA methyltransferases (DNMTs). The incorporation of four 15N atoms into the triazine ring and the exocyclic amine group makes it an invaluable internal standard for quantitative mass spectrometry-based studies, allowing for precise tracking and quantification of 5-Azacytidine and its metabolites in biological matrices.[1] Its mechanism of action involves its incorporation into DNA and RNA. When incorporated into DNA, it covalently traps DNMTs, leading to the hypomethylation of DNA and the reactivation of silenced genes.[1]

Core Chemical and Physical Data

A thorough understanding of the physicochemical properties of this compound is critical for its effective use in research. The following tables summarize the key quantitative data for both the 15N4-labeled compound and its unlabeled counterpart, 5-Azacytidine. Due to the nature of isotopic labeling, the physical properties such as melting point and solubility are expected to be nearly identical to the unlabeled compound.

Table 1: Chemical Identity and Properties of this compound

| Property | Value |

| Chemical Name | 4-amino-1-β-D-ribofuranosyl-1,3,5-triazin-2(1H)-one-15N4 |

| Synonyms | Azacitidine-15N4, 5-AzaC-15N4 |

| Molecular Formula | C₈H₁₂(¹⁵N)₄O₅ |

| Molecular Weight | 248.18 g/mol |

| CAS Number | Not available |

| Appearance | White to off-white crystalline solid |

Table 2: Physical Properties of 5-Azacytidine (Unlabeled Analog)

| Property | Value | Source |

| Melting Point | 226-232 °C (decomposes) | [2][3] |

| Solubility | ||

| Water | up to 12 mg/mL | [2] |

| DMSO | up to 25 mg/mL | [2] |

| Ethanol | Soluble (approx. 30 mg/mL) | [4] |

| Dimethylformamide (DMF) | Soluble (approx. 30 mg/mL) | [4] |

| Stability | ||

| Solid (-20°C) | ≥ 4 years | [4] |

| Aqueous Solution (Room Temp) | Unstable, significant degradation within hours | [5] |

| DMSO/Water Solution (-20°C) | Up to 1 month | [2] |

Experimental Protocols

Accurate and reproducible experimental results rely on well-defined protocols. Below are detailed methodologies for common analytical techniques used in the characterization and quantification of 5-Azacytidine, which are directly applicable to its 15N4-labeled form.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a 5-Azacytidine sample.

Methodology:

-

System: A standard HPLC system equipped with a UV detector.

-

Column: YMC J'sphere M80 C18 column or equivalent.[6]

-

Mobile Phase: Isocratic elution with a mixture of methanol, water, and formic acid (e.g., 15:85:0.1, v/v/v).[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 242 nm.

-

Sample Preparation: Dissolve the 5-Azacytidine sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Analysis: The purity is determined by calculating the peak area of 5-Azacytidine as a percentage of the total peak area of all components in the chromatogram. A high-purity sample should exhibit a single major peak.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

Objective: To quantify the concentration of 5-Azacytidine in plasma samples using this compound as an internal standard.

Methodology:

-

System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

-

Column: YMC J'sphere M80 C18 column or equivalent.[6]

-

Mobile Phase: Isocratic elution with methanol:water:formic acid (15:85:0.1, v/v/v).[6]

-

Flow Rate: 0.4 mL/min.[7]

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive ESI.

-

MRM Transitions:

-

5-Azacytidine: Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

This compound (Internal Standard): Monitor the transition from the precursor ion (m/z, shifted by +4 due to the 15N labels) to its corresponding product ion.

-

-

-

Sample Preparation:

-

Spike plasma samples with a known concentration of this compound internal standard.

-

Perform a protein precipitation step by adding acetonitrile.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase.[8]

-

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of 5-Azacytidine and a fixed concentration of the internal standard in blank plasma.

-

Analysis: The concentration of 5-Azacytidine in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vitro DNA Demethylation Assay

Objective: To assess the ability of 5-Azacytidine to induce DNA demethylation in a cancer cell line.

Methodology:

-

Cell Culture: Culture a human cancer cell line (e.g., a colorectal or breast cancer line with known hypermethylated tumor suppressor genes) in appropriate media.

-

Treatment: Treat the cells with varying concentrations of 5-Azacytidine (e.g., 0.1 to 10 µM) for a period of 48 to 72 hours. Include an untreated control.[9]

-

Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercially available kit.

-

Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification: Amplify a specific region of a known hypermethylated gene promoter using primers specific for the bisulfite-converted DNA.

-

Sequencing or Methylation-Specific PCR (MSP):

-

Sequencing: Sequence the PCR products to determine the methylation status of individual CpG sites. The presence of cytosine indicates methylation, while thymine (converted from uracil) indicates a lack of methylation.

-

MSP: Use two pairs of primers, one specific for the methylated sequence and one for the unmethylated sequence, to determine the overall methylation status of the region.

-

-

Analysis: Compare the methylation levels in the 5-Azacytidine-treated cells to the untreated controls. A decrease in methylation indicates successful demethylation induced by the compound.

Mandatory Visualizations

Signaling Pathway of 5-Azacytidine-Induced DNA Hypomethylation

The following diagram illustrates the mechanism by which 5-Azacytidine leads to the inhibition of DNA methylation and subsequent gene reactivation.

Experimental Workflow for LC-MS/MS Quantification

This diagram outlines the key steps in a typical workflow for quantifying 5-Azacytidine in a biological sample using its 15N4-labeled internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 320-67-2 CAS MSDS (5-Azacytidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Azacitidine (5-Azacytidine) | CAS#:320-67-2 | Chemsrc [chemsrc.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Page loading... [guidechem.com]

- 6. A robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of 5-azacytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US7192781B2 - Methods for stabilizing 5-azacytidine in plasma - Google Patents [patents.google.com]

- 9. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Incorporation of 5-Azacytidine-15N4 into DNA and RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the incorporation of the stable isotope-labeled nucleoside analog, 5-Azacytidine-15N4, into cellular DNA and RNA. 5-Azacytidine is a cornerstone of epigenetic therapy, primarily utilized for its ability to inhibit DNA methylation. Understanding its metabolic fate and dual incorporation into both DNA and RNA is critical for elucidating its complete mechanism of action, optimizing therapeutic strategies, and developing novel drug delivery systems. This document details the underlying signaling pathways, comprehensive experimental protocols for its quantification, and a summary of key quantitative findings.

Mechanism of Action: A Tale of Two Nucleic Acids

5-Azacytidine (5-AzaC), a chemical analog of cytidine, exerts its cytotoxic and epigenetic effects through a multi-faceted mechanism following cellular uptake. After transport into the cell, it undergoes phosphorylation to become 5-azacytidine triphosphate (5-Aza-CTP). From this point, its metabolic pathway bifurcates, leading to its incorporation into both RNA and DNA.

A substantial portion, estimated to be around 80-90%, of 5-Aza-CTP is incorporated into RNA by RNA polymerases.[1][2] This integration into RNA disrupts nucleic acid and protein metabolism, contributing to the drug's cytotoxic effects and leading to apoptosis.[1]

Concurrently, a smaller but critically important fraction of the diphosphate intermediate, 5-azacytidine diphosphate (5-Aza-CDP), is converted into its deoxyribonucleoside form, 5-aza-2'-deoxycytidine diphosphate (5-Aza-dCDP), by the enzyme ribonucleotide reductase.[3] Following further phosphorylation to 5-aza-2'-deoxycytidine triphosphate (5-Aza-dCTP), it is incorporated into DNA by DNA polymerases.[4][3] Once embedded in the DNA strand, it covalently traps DNA methyltransferase (DNMT) enzymes, leading to their proteasomal degradation and a subsequent passive demethylation of the genome during DNA replication.[3][5][6] This hypomethylation can lead to the re-expression of silenced tumor suppressor genes.[3]

The following diagram illustrates the intracellular metabolism and incorporation of 5-Azacytidine.

References

- 1. RNA-dependent inhibition of ribonucleotide reductase is a major pathway for 5-azacytidine activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AZA-MS: a novel multiparameter mass spectrometry method to determine the intracellular dynamics of azacitidine therapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Azacytidine-15N4 in developmental biology research

An In-depth Technical Guide to 5-Azacytidine in Developmental Biology Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Azacytidine (5-AzaC) is a chemical analog of the pyrimidine nucleoside cytidine, first synthesized nearly four decades ago.[1] Initially developed as a cytotoxic agent for cancer therapy, its profound effects on the epigenome have made it an invaluable tool in developmental biology research.[1][2] 5-AzaC and its deoxy derivative, 5-aza-2'-deoxycytidine (Decitabine), are potent inhibitors of DNA methylation, a key epigenetic mechanism that governs gene expression during embryonic development and cell differentiation.[3][4][5] By reversing DNA methylation patterns, 5-AzaC can reactivate silenced genes, alter cell fate, and provide insights into the epigenetic regulation of development.[2][5]

The isotopically labeled variant, 5-Azacytidine-15N4, incorporates four stable, heavy nitrogen isotopes into the azacytidine ring structure. While the biological mechanism of action is identical to the unlabeled compound, the 15N4 label serves as a powerful tracer for metabolic and mechanistic studies. Researchers can use techniques like mass spectrometry to track the incorporation of 5-Azacytidine into DNA and RNA, quantify its metabolic fate, and elucidate its precise interactions with cellular machinery. This guide focuses on the core biological functions and research applications of 5-Azacytidine, which are foundational to understanding the utility of its isotopically labeled forms.

Core Mechanism of Action

5-Azacytidine exerts its effects by being incorporated into both RNA and DNA during cell replication.[4][6] Its primary mechanism as an epigenetic modulator is the inhibition of DNA methyltransferases (DNMTs).[4][7]

-

Cellular Uptake and Activation: 5-AzaC is transported into the cell and phosphorylated to become 5-azacytidine triphosphate.

-

Incorporation into Nucleic Acids: It is incorporated into newly synthesized RNA, where it can disrupt protein synthesis.[4][8] More critically for its epigenetic effects, it is also converted to its deoxyribose form and incorporated into replicating DNA in place of cytosine.[1]

-

DNMT Inhibition: During the methylation process, DNMTs attempt to add a methyl group to the 5-position of the pyrimidine ring. However, the presence of a nitrogen atom at this position in the 5-AzaC molecule results in the formation of an irreversible covalent bond between the DNMT enzyme and the DNA strand.[4][9]

-

Enzyme Depletion and Hypomethylation: This "trapping" of the DNMT enzyme leads to its degradation and a depletion of active DNMTs in the cell.[6] Consequently, during subsequent rounds of DNA replication, the new DNA strand is not methylated, leading to a passive, global DNA hypomethylation.[4][10]

-

Gene Reactivation: The removal of methyl marks from promoter regions of previously silenced genes, such as tumor suppressors or key developmental regulators, allows for the re-expression of these genes, which can in turn induce changes in cell differentiation and fate.[2][7]

Caption: Mechanism of 5-Azacytidine action within a cell.

Applications in Developmental Biology

The ability of 5-AzaC to reprogram epigenetic marks makes it a versatile tool for studying and manipulating developmental processes.

-

Plant Embryogenesis: In plant biotechnology, 5-AzaC is used to improve the efficiency of creating double-haploid plants through microspore embryogenesis. Short-term treatment with low concentrations of 5-AzaC can promote the initiation of embryogenesis by inducing DNA demethylation, which appears to be a key step in reprogramming microspores toward an embryonic fate.[10][11] However, sustained treatment can be detrimental, as de novo methylation is required for later stages of embryo differentiation and maturation.[10][11]

-

Reversal of Stem Cell Differentiation: Studies have shown that 5-AzaC can reverse the differentiation of embryonic stem (ES) cells.[12] By treating differentiated cells derived from embryoid bodies with 5-AzaC, researchers observed the re-expression of pluripotency markers such as Oct4, Nanog, and SSEA-1, and a return to an undifferentiated, stem cell-like morphology.[12] This highlights the critical role of DNA methylation in maintaining the differentiated state.

-

Induction of Cell Fate Changes: 5-AzaC can induce the differentiation of progenitor cells into specific lineages. For example, it can trigger mouse embryo fibroblasts to differentiate into muscle cells, adipocytes, and chondrocytes.[2] More recently, it has been shown to alter the fate of mouse utricle progenitor cells into an epithelial-like hair cell fate by increasing the expression of both epithelial and hair cell genes.[5]

-

Studying Embryonic Patterning: In model organisms like the chick embryo, 5-AzaC has been used to investigate the role of DNA methylation in early development. Treatment can perturb normal cell migrations and the formation of the primitive streak, suggesting that while methylation may not be essential for the initial induction of neural tissues, it is crucial for their proper patterning and morphogenesis.[13]

-

Neurodevelopmental Research: Exposure to 5-AzaC during critical periods of brain development can have lasting effects. Studies in neonatal mice show that a single day of exposure can inhibit DNA methylation, impair intracellular signaling pathways (e.g., ERK1/2), and induce neurodegeneration.[14] These early changes can lead to long-term cognitive and behavioral deficits in adult animals, demonstrating that proper DNA methylation is necessary for the maturation of synaptic circuits.[14]

Quantitative Data Summary

The effective concentration and duration of 5-AzaC treatment are highly dependent on the biological system and the desired outcome.

| Research Area | Organism/Cell Type | 5-AzaC Concentration | Treatment Duration | Observed Effect | Citation(s) |

| Microspore Embryogenesis | Brassica napus, Hordeum vulgare | 2.5 µM | 4 days | Increased embryo induction; decreased DNA methylation. | [10] |

| Somatic Embryogenesis | Coffea canephora | 20 µM | Added after 21 days | Synchronized and improved the embryogenic process. | [15] |

| Somatic Embryogenesis | Arabidopsis thaliana | 10 µM | Continuous | Inhibited somatic embryo formation, promoted callus growth. | [15] |

| Neurodevelopment | Neonatal Mice (P7) | Dose-dependent | Single day | Induced neurodegeneration and impaired signaling. | [14] |

| NMD Inhibition | HeLa Cells | 0.5 - 10 µM | 18 hours | Dose-dependent inhibition of nonsense-mediated decay (NMD). | [16] |

| Apoptosis Induction | MOLT4 Leukemia Cells | 16.51 µM | 24 hours | Significant increase in apoptosis. | [17] |

| Apoptosis Induction | Jurkat Leukemia Cells | 12.81 µM | 24 hours | Significant increase in apoptosis. | [17] |

Experimental Protocols

General Preparation and Handling of 5-Azacytidine

The stability of 5-AzaC in aqueous solutions is a critical consideration for experimental reproducibility.

-

Reconstitution: Due to its instability in water, 5-AzaC is often dissolved in solvents like Dimethyl Sulfoxide (DMSO) or 50% acetic acid to create a stock solution.[18] For cell culture, dissolving in ice-cold, sterile phosphate-buffered saline (PBS) or culture medium immediately before use is also common.[18]

-

Storage: Stock solutions should be aliquoted and stored at -20°C or -80°C.[18] Repeated freeze-thaw cycles should be avoided. When ready to use, thaw aliquots on ice.[18]

-

Handling: Always handle 5-AzaC in a chemical fume hood using appropriate personal protective equipment (PPE), as it is a cytotoxic agent.

Protocol 1: In Vitro Treatment of Cultured Cells

This protocol provides a general workflow for treating adherent or suspension cells with 5-AzaC to study its effects on gene expression and cell fate.

Caption: A typical experimental workflow for 5-AzaC cell treatment.

-

Cell Culture: Plate cells (e.g., embryonic stem cells, fibroblasts) at a density that will not lead to over-confluence during the treatment period.

-

Treatment: The next day, replace the culture medium with fresh medium containing the desired final concentration of 5-AzaC (typically 0.5-20 µM). A vehicle control (e.g., DMSO) should be run in parallel.

-

Incubation: Culture the cells for the specified duration. For multi-day treatments, it is crucial to replace the medium with freshly prepared 5-AzaC every 24 hours to ensure a consistent effective concentration.[18]

-

Harvesting: At the end of the treatment period, wash the cells with PBS and harvest them. Aliquots can be processed for DNA, RNA, and protein extraction.

-

Analysis:

-

DNA Methylation: Isolate genomic DNA and perform bisulfite conversion followed by sequencing or pyrosequencing to quantify methylation changes at specific gene promoters or on a global scale (e.g., LINE-1 assay).[19][20]

-

Gene Expression: Isolate total RNA for quantitative real-time PCR (qRT-PCR) to measure transcript levels of target genes.[18] Isolate total protein for Western blot analysis to assess changes in protein levels.[18]

-

Phenotypic Analysis: Perform assays relevant to the research question, such as Annexin V/PI staining for apoptosis, immunofluorescence for differentiation markers, or morphological analysis via microscopy.[17]

-

Protocol 2: Treatment for Plant Microspore Embryogenesis

This protocol is adapted from studies on Brassica napus and Hordeum vulgare.[10]

-

Microspore Isolation: Isolate microspores from flower buds at the appropriate developmental stage using established protocols.

-

Culture Initiation: Culture the isolated microspores in an induction medium.

-

5-AzaC Treatment: Add 5-AzaC to the culture medium to a final concentration of 2.5 µM.

-

Incubation: Incubate the cultures for a short duration (e.g., 4 days). Longer treatments may be inhibitory.

-

Wash and Continue Culture: After the treatment period, wash the pro-embryos and transfer them to a fresh, 5-AzaC-free regeneration medium to allow for further development.

-

Analysis: Quantify embryo production and analyze DNA methylation levels using techniques like 5mdC immunofluorescence and confocal microscopy.[10]

Logical Relationships and Signaling

5-AzaC fundamentally alters the relationship between the epigenome and gene expression, providing a mechanism to switch cellular states. In normal development, DNA methylation is a stable repressive mark that silences pluripotency genes and locks cells into a specific lineage. 5-AzaC introduces a disruption, forcing demethylation and creating a window of opportunity for gene re-expression and a potential change in cell fate.

Caption: Logical flow of 5-AzaC intervention in cell fate.

Conclusion

5-Azacytidine is a powerful molecular probe for dissecting the role of DNA methylation in developmental biology. It allows researchers to functionally test the impact of epigenetic modifications on processes ranging from embryogenesis and stem cell differentiation to neurodevelopment. The use of its isotopically labeled form, this compound, further enhances its utility by enabling precise tracking and mechanistic studies. By carefully selecting concentrations and treatment windows, and employing a suite of downstream analytical techniques, investigators can continue to uncover the intricate epigenetic codes that orchestrate development.

References

- 1. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Aza-2'-deoxycytidine: cell differentiation and DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of DNA methylation by 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Genome-wide demethylation by 5-aza-2'-deoxycytidine alters the cell fate of stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-azacytidine affects TET2 and histone transcription and reshapes morphology of human skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Azacytidine/Azacitidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Azacytidine for the treatment of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | 5-azacytidine promotes microspore embryogenesis initiation by decreasing global DNA methylation, but prevents subsequent embryo development in rapeseed and barley [frontiersin.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Demethylating agent, 5-azacytidine, reverses differentiation of embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-Azacytidine changes gene expression and causes developmental arrest of early chick embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Single Day of 5-Azacytidine Exposure during Development Induces Neurodegeneration in Neonatal Mice and Neurobehavioral Deficits in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 5-azacytidine inhibits nonsense-mediated decay in a MYC-dependent fashion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Importance of dose-schedule of 5-aza-2'-deoxycytidine for epigenetic therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating Nonsense-Mediated Decay Using 5-Azacytidine-¹⁵N₄

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonsense-mediated decay (NMD) is a critical RNA surveillance pathway that degrades transcripts containing premature termination codons (PTCs), thereby preventing the synthesis of truncated and potentially harmful proteins. The modulation of NMD activity holds significant therapeutic potential for a variety of genetic disorders and cancers. 5-Azacytidine, a cytidine analog approved for the treatment of myelodysplastic syndrome, has been identified as a potent inhibitor of NMD.[1][2] This technical guide provides a comprehensive overview of the use of isotopically labeled 5-Azacytidine, specifically 5-Azacytidine-¹⁵N₄, as a tool to investigate the mechanism and consequences of NMD inhibition. We present detailed experimental protocols, data presentation strategies, and visualizations to facilitate the study of 5-Azacytidine's effects on NMD.

Introduction to Nonsense-Mediated Decay (NMD)

NMD is a highly conserved eukaryotic quality control mechanism that eliminates mRNAs harboring PTCs.[3][4] PTCs can arise from nonsense or frameshift mutations, as well as from errors in transcription and splicing. The core machinery of NMD involves a set of conserved proteins, including the UPF (Up-frameshift) proteins (UPF1, UPF2, and UPF3), and the SMG (Suppressor with Morphological effect on Genitalia) proteins (SMG1, SMG5, SMG6, SMG7).[4][5] The central player in NMD is the ATP-dependent RNA helicase UPF1, which is essential for the recognition and degradation of NMD substrates.[6][7]

The process is initiated when a ribosome translating an mRNA encounters a PTC. The stalled ribosome, in conjunction with release factors, recruits the UPF1-containing surveillance complex. The subsequent interaction with UPF2 and UPF3, often associated with an exon-junction complex (EJC) downstream of the PTC, triggers the phosphorylation of UPF1 by SMG1.[5][8] Phosphorylated UPF1 then recruits downstream effectors, including the endonuclease SMG6 and the SMG5/SMG7 heterodimer, which promote the degradation of the aberrant transcript through endonucleolytic cleavage, deadenylation, and decapping.[5][8]

5-Azacytidine as an NMD Inhibitor

5-Azacytidine is a chemical analog of the nucleoside cytidine that has been shown to inhibit NMD in a dose-dependent manner.[1][2][9][10][11] This inhibitory effect leads to the upregulation of both reporter transcripts containing PTCs and endogenous NMD targets.[1][9][10][11]

Mechanism of Action

The inhibition of NMD by 5-Azacytidine is not due to the induction of translational readthrough of PTCs or the direct inhibition of core NMD factors.[11] Instead, the mechanism is dependent on the induction of the proto-oncogene MYC.[1][9] Overexpression of MYC has been shown to inhibit NMD, potentially through the phosphorylation of the translation initiation factor eIF2α.[4][12] However, at concentrations where 5-Azacytidine effectively inhibits NMD without significant toxicity, it does not induce eIF2α phosphorylation, suggesting an alternative MYC-dependent mechanism is at play.[1] Treatment with 5-Azacytidine does not alter the protein levels of core NMD components like UPF1, UPF2, UPF3A, UPF3B, or key EJC proteins.[11]

Leveraging 5-Azacytidine-¹⁵N₄ for NMD Research

The use of isotopically labeled 5-Azacytidine, such as 5-Azacytidine-¹⁵N₄, provides a powerful tool to trace the metabolic fate of the drug and its incorporation into RNA. This allows for a direct correlation between the presence of 5-Azacytidine in RNA transcripts and the observed inhibition of their decay.

Rationale for Using ¹⁵N₄ Labeling

5-Azacytidine contains four nitrogen atoms. By using a molecule where all four nitrogen atoms are the heavy isotope ¹⁵N (5-Azacytidine-¹⁵N₄), researchers can utilize mass spectrometry to distinguish between RNA molecules that have incorporated the drug and those that have not. This enables a range of powerful experimental approaches to dissect the mechanism of NMD inhibition.

Experimental Protocols

This section provides detailed protocols for key experiments to investigate the effects of 5-Azacytidine-¹⁵N₄ on NMD.

Cell Culture and Treatment

-

Cell Lines: HeLa or HCT-116 cells are suitable for these studies as they have been previously used to investigate 5-Azacytidine's effect on NMD.

-

Reagents:

-

5-Azacytidine (Sigma-Aldrich)

-

5-Azacytidine-¹⁵N₄ (MedchemExpress)

-

Cell culture medium (DMEM or McCoy's 5A)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

DMSO (vehicle control)

-

-

Procedure:

-

Culture cells to 70-80% confluency.

-

Prepare stock solutions of 5-Azacytidine and 5-Azacytidine-¹⁵N₄ in DMSO.

-

Treat cells with a range of concentrations of 5-Azacytidine (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM) or the corresponding concentration of 5-Azacytidine-¹⁵N₄ for a specified time (e.g., 24, 48 hours).

-

Include a DMSO vehicle control.

-

Harvest cells for downstream analysis (RNA extraction, protein lysis).

-

Dual-Luciferase Reporter Assay for NMD Activity

This assay provides a quantitative measure of NMD activity by comparing the expression of a reporter gene with and without a PTC.

-

Reagents:

-

psiCHECK-2 vector (Promega) or a similar dual-luciferase reporter vector.

-

Primers to introduce a PTC into the Renilla luciferase gene.

-

Transfection reagent (e.g., Lipofectamine 3000).

-

Dual-Luciferase® Reporter Assay System (Promega).

-

-

Procedure:

-

Construct a dual-luciferase reporter plasmid containing a Firefly luciferase gene (internal control) and a Renilla luciferase gene with or without a PTC.

-

Transfect the reporter plasmid into the chosen cell line.

-

24 hours post-transfection, treat the cells with varying concentrations of 5-Azacytidine as described in 4.1.

-

After the treatment period, lyse the cells using the Passive Lysis Buffer provided in the kit.

-

Measure Firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.

-

Calculate the ratio of Renilla to Firefly luciferase activity for both the PTC-containing and control reporters. NMD inhibition is indicated by an increased ratio for the PTC-containing reporter.

-

Quantification of NMD Target Transcripts by RT-qPCR

This method measures the abundance of endogenous NMD-sensitive transcripts.

-

Reagents:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

SYBR Green or TaqMan qPCR master mix.

-

Primers for NMD target genes (e.g., ATF3, GAS5, SC35D) and a housekeeping gene (e.g., GAPDH, ACTB).

-

-

Procedure:

-

Treat cells with 5-Azacytidine as described in 4.1.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for NMD target genes and a housekeeping gene for normalization.

-

Calculate the relative expression of NMD target genes using the ΔΔCt method.

-

Western Blot Analysis of NMD Factors

This technique is used to assess the protein levels of core NMD factors.

-

Reagents:

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against UPF1, UPF2, UPF3B, SMG1, MYC, and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat cells with 5-Azacytidine as described in 4.1.

-

Lyse cells in RIPA buffer and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Mass Spectrometry-based Quantification of 5-Azacytidine-¹⁵N₄ Incorporation into RNA

This protocol allows for the direct measurement of 5-Azacytidine incorporation into the RNA pool.

-

Reagents:

-

RNA extraction kit.

-

Nuclease P1.

-

Bacterial alkaline phosphatase.

-

LC-MS/MS system.

-

5-Azacytidine-¹⁵N₄ as an internal standard for absolute quantification.

-

-

Procedure:

-

Treat cells with a known concentration of 5-Azacytidine-¹⁵N₄ for a specific duration.

-

Extract total RNA.

-

Digest the RNA to single nucleosides using nuclease P1 and alkaline phosphatase.

-

Analyze the nucleoside mixture by LC-MS/MS.

-

Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the transition of the ¹⁵N₄-labeled 5-azacytidine nucleoside.

-

Quantify the amount of incorporated 5-Azacytidine-¹⁵N₄ relative to the total amount of cytidine in the RNA pool.

-

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: Dose-Response of 5-Azacytidine on NMD Reporter Activity

| 5-Azacytidine (µM) | Renilla/Firefly Ratio (PTC+) - Fold Change vs. DMSO | p-value |

| 0.5 | Value | Value |

| 1.0 | Value | Value |

| 5.0 | Value | Value |

| 10.0 | Value | Value |

Table 2: Upregulation of Endogenous NMD Targets by 5-Azacytidine

| Gene | 5-Azacytidine (µM) | Fold Change in mRNA Level vs. DMSO | p-value |

| ATF3 | 1.0 | Value | Value |

| 5.0 | Value | Value | |

| GAS5 | 1.0 | Value | Value |

| 5.0 | Value | Value | |

| SC35D | 1.0 | Value | Value |

| 5.0 | Value | Value |

Table 3: Quantification of 5-Azacytidine-¹⁵N₄ Incorporation into RNA

| 5-Azacytidine-¹⁵N₄ (µM) | Treatment Time (h) | Incorporated 5-Aza-¹⁵N₄ (pmol/µg RNA) |

| 1.0 | 24 | Value |

| 5.0 | 24 | Value |

| 1.0 | 48 | Value |

| 5.0 | 48 | Value |

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

References

- 1. embopress.org [embopress.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overexpression of the c-myc oncogene inhibits nonsense-mediated RNA decay in B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nonsense-Mediated mRNA Decay: Pathologies and the Potential for Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Targeting of viral RNAs by Upf1-mediated RNA decay pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nonsense‐mediated mRNA decay involves two distinct Upf1‐bound complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. embopress.org [embopress.org]

- 10. 5-azacytidine inhibits nonsense-mediated decay in a MYC-dependent fashion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Overexpression of the c-myc Oncogene Inhibits Nonsense-mediated RNA Decay in B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: An In-depth Technical Guide to the Effects of 5-Azacytidine on Cellular Senescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azacytidine (5-aza-CR), and its deoxy derivative 5-aza-2'-deoxycytidine (5-aza-dC), are potent inhibitors of DNA methyltransferases (DNMTs).[1][2] Their ability to reverse aberrant hypermethylation of tumor suppressor genes has led to their clinical approval for treating myelodysplastic syndromes and certain types of leukemia.[1][2] Beyond their use in oncology, these compounds are invaluable tools for studying the role of DNA methylation in a variety of cellular processes, including cellular senescence. This technical guide provides a comprehensive overview of the effects of 5-Azacytidine on cellular senescence, with a focus on the underlying molecular mechanisms, experimental protocols, and quantitative data from key studies. While the isotopic-labeled variant, 5-Azacytidine-15N4, is specified, its biological effects are considered identical to the unlabeled compound, with the 15N4 label serving primarily for tracing and quantification in metabolic studies.

Core Mechanism of Action

5-Azacytidine is a cytidine analog that, upon incorporation into DNA and RNA, covalently traps DNMTs, leading to their degradation and a subsequent global reduction in DNA methylation.[3][4] This hypomethylation can reactivate genes silenced by methylation, including key regulators of the cell cycle and senescence pathways.[5] It is this fundamental mechanism that underpins the complex and often cell-type-dependent effects of 5-Azacytidine on cellular senescence.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of 5-Azacytidine and its deoxy analog on cellular senescence and related processes.

Table 1: Induction of Senescence and Apoptosis by 5-Azacytidine and 5-aza-2'-deoxycytidine

| Cell Line | Compound | Concentration | Treatment Duration | Effect on Senescence (SA-β-gal positive cells) | Effect on Apoptosis | Reference |

| HepG2 | 5-aza-dC | 20 µmol/L | 72 hours | Significant increase | Minimal | [2] |

| HepG2 | 5-aza-CR | 20 µmol/L | 72 hours | No significant induction | Significant induction | [2] |

| Hep3B | 5-aza-dC | 20 µmol/L | 72 hours | Significant increase | Not specified | [2] |

| Human Amniotic Fluid Fibroblasts | 5-Azacytidine | 4 µM | 96 hours | Persistent G2 phase arrest and delayed G0/G1 exit | Not specified | [6] |

| NIH-3T3 | 5-Azacytidine | 4 µM | 96 hours | Reversible G1 arrest | Not specified | [6] |

Table 2: Effects of 5-Azacytidine on Cell Cycle and DNA Damage Markers

| Cell Line | Compound | Concentration | Effect on p53 | Effect on p21 | Effect on γH2A.X (DNA double-strand breaks) | Reference |

| HepG2 | 5-aza-dC | Not specified | Upregulation | Not specified | Significant increase | [1][2] |

| HepG2 | 5-aza-CR | Not specified | Downregulation | Not specified | Marginal effect | [1][2] |

| A549 (wild-type p53) | 5-aza-CdR | 0.01-5 µM | Increased expression | Increased expression | DNA damage dependent | [7] |

| H1299 (p53-null) | 5-aza-CdR | 0.01-5 µM | No effect | No effect | Not specified | [7] |

| HCT-116 | 5-aza-CR | Not specified | Upregulation | Upregulation | Not specified | [5] |

Signaling Pathways

The induction of cellular senescence by 5-Azacytidine analogs, particularly 5-aza-dC, is often mediated through the activation of the p53 signaling pathway in response to DNA damage.

Caption: p53-dependent senescence pathway induced by 5-aza-2'-deoxycytidine.

In contrast, 5-Azacytidine (5-aza-CR) can also induce apoptosis, a process that is often p53-dependent but can also occur in a p53-independent manner.

Caption: Divergent effects of 5-Azacytidine on apoptosis.

Experimental Protocols

Cell Culture and 5-Azacytidine Treatment

-

Cell Lines: Human cancer cell lines such as HepG2 (hepatocellular carcinoma), HCT-116 (colon carcinoma), and A549 (lung carcinoma), as well as normal human fibroblasts like IMR-90, are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

5-Azacytidine Preparation: A stock solution of 5-Azacytidine is prepared in sterile dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS). The final concentration in the culture medium typically ranges from 1 µM to 20 µM.[2][8]

-

Treatment: Cells are seeded at a desired density and allowed to adhere overnight. The medium is then replaced with fresh medium containing the specified concentration of 5-Azacytidine or vehicle control. The treatment duration can vary from 24 to 96 hours.[2][6]

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This is a widely used biomarker for senescent cells.[9]

-

Fixation: After treatment, cells are washed with PBS and fixed with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5-15 minutes at room temperature.

-

Staining: Cells are washed again with PBS and incubated with the SA-β-gal staining solution at 37°C (without CO2) for 12-24 hours. The staining solution contains:

-

1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)

-

40 mM citric acid/sodium phosphate buffer, pH 6.0

-

5 mM potassium ferrocyanide

-

5 mM potassium ferricyanide

-

150 mM NaCl

-

2 mM MgCl2

-

-

Visualization: Senescent cells stain blue and can be visualized and quantified using a light microscope.

Caption: Experimental workflow for SA-β-gal staining.

Immunofluorescence for DNA Damage and Cell Cycle Markers

-

Cell Preparation: Cells are grown on coverslips and treated with 5-Azacytidine.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Non-specific antibody binding is blocked by incubating with 1% bovine serum albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: Cells are incubated with primary antibodies against markers such as γH2A.X (for DNA double-strand breaks), p53, or p21 overnight at 4°C.

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole). The coverslips are then mounted on microscope slides.

-

Imaging: Images are acquired using a fluorescence microscope.

Conclusion and Future Directions

5-Azacytidine and its analogs are powerful modulators of cellular senescence. The cellular response to these agents is highly context-dependent, influenced by the specific compound used, cell type, p53 status, and treatment conditions. While 5-aza-dC appears to be a more consistent inducer of a classic senescence phenotype through the DNA damage response and p53 activation, 5-aza-CR can trigger divergent pathways leading to either apoptosis or, in some contexts, senescence.[1][2]

For researchers in drug development, understanding these differential effects is crucial. The ability to selectively induce senescence or apoptosis in cancer cells holds significant therapeutic potential. Future research should focus on elucidating the precise molecular determinants that govern the choice between these two cell fates following treatment with DNMT inhibitors. Furthermore, exploring the senescence-associated secretory phenotype (SASP) induced by 5-Azacytidine could reveal novel opportunities for combination therapies targeting the tumor microenvironment. The use of isotopically labeled this compound will be instrumental in pharmacokinetic and pharmacodynamic studies to further refine the clinical application of this important class of drugs.

References

- 1. Differential induction of apoptosis and senescence by the DNA methyltransferase inhibitors 5-azacytidine and 5-aza-2'-deoxycytidine in solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. 5-Azacytidine-induced demethylation of DNA to senescent level does not block proliferation of human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of the DNA methyltranfserases inhibitor 5-Azacitidine on ageing, oxidative stress and DNA methylation of adipose derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Aza-cytidine is a potent inhibitor of DNA methyltransferase 3a and induces apoptosis in HCT-116 colon cancer cells via Gadd45- and p53-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of replicative senescence by 5-azacytidine: fundamental cell kinetic differences between human diploid fibroblasts and NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-aza-2'-deoxycytidine activates the p53/p21Waf1/Cip1 pathway to inhibit cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Azacytidine Inhibits the Activation of Senescence Program and Promotes Cytotoxic Autophagy during Trdmt1-Mediated Oxidative Stress Response in Insulinoma β-TC-6 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gorgoulis.gr [gorgoulis.gr]

Unraveling Drug Resistance: A Technical Guide to 5-Azacytidine-15N4 in Proteomic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 5-Azacytidine-15N4, a stable isotope-labeled DNA methyltransferase (DNMT) inhibitor, in the elucidation of drug resistance mechanisms. By integrating metabolic labeling with quantitative proteomics, researchers can gain unprecedented insights into the cellular responses that drive resistance to 5-Azacytidine and other epigenetic therapies. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data interpretation strategies, alongside visualizations of key signaling pathways and workflows.

Introduction: The Challenge of 5-Azacytidine Resistance

5-Azacytidine (AZA) is a cornerstone of therapy for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Its primary mechanism of action involves its incorporation into DNA and RNA. When incorporated into DNA, it covalently traps DNMTs, leading to their degradation and subsequent global DNA hypomethylation. This can reactivate tumor suppressor genes that were silenced by hypermethylation.[1] Its incorporation into RNA can also disrupt protein synthesis.[2] However, a significant portion of patients either do not respond to AZA treatment or develop resistance over time, posing a major clinical challenge.

Understanding the molecular underpinnings of AZA resistance is paramount for developing more effective therapeutic strategies. Resistance mechanisms are multifaceted and can include:

-

Altered Drug Metabolism and Transport: Changes in the expression or activity of enzymes responsible for AZA activation, such as uridine-cytidine kinase (UCK), or inactivation can limit the drug's efficacy.[3]

-

Dysregulation of Apoptotic Pathways: Resistant cells may acquire alterations that prevent AZA-induced apoptosis.

-

Activation of Pro-Survival Signaling Pathways: The PI3K/AKT/mTOR pathway is a key signaling cascade that is frequently hyperactivated in AZA-resistant cells, promoting cell survival and proliferation.[4][5]

The use of stable isotope-labeled 5-Azacytidine, specifically this compound, offers a powerful tool to dissect these complex resistance mechanisms. By tracing the metabolic fate of the labeled drug and quantifying the subsequent changes in the proteome, researchers can identify novel biomarkers of resistance and pinpoint new therapeutic targets.

The Role of this compound in Quantitative Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method for quantitative proteomics. However, to specifically investigate the effects of a drug, using an isotopically labeled version of the drug itself provides a more direct approach. This compound contains four 15N atoms, which allows for the tracking of its incorporation into nucleic acids and its impact on the proteome via mass spectrometry.

This approach enables researchers to:

-

Directly measure drug uptake and incorporation: Quantify the amount of this compound that enters the cell and is incorporated into DNA and RNA in sensitive versus resistant cells.

-

Quantify changes in protein expression: By comparing the proteomes of sensitive and resistant cells treated with this compound, it is possible to identify proteins that are differentially expressed and may contribute to the resistant phenotype.

-

Trace metabolic pathways: Follow the nitrogen atoms from this compound as they are potentially salvaged and incorporated into other nitrogen-containing biomolecules, providing insights into metabolic reprogramming in resistant cells.

Experimental Design and Protocols

This section outlines a comprehensive, albeit hypothetical, experimental workflow for utilizing this compound to investigate drug resistance. This protocol is based on established principles of metabolic labeling and quantitative proteomics.

Experimental Workflow Overview

The overall experimental workflow can be visualized as a series of interconnected steps, from cell line development to data analysis and interpretation.

Caption: A generalized experimental workflow for investigating 5-Azacytidine resistance using this compound and quantitative proteomics.

Protocol for Generating 5-Azacytidine Resistant Cell Lines

This protocol describes a common method for developing drug-resistant cancer cell lines in vitro.[6]

Materials:

-

AZA-sensitive cancer cell line (e.g., MOLM-13, SKM-1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

5-Azacytidine (for inducing resistance)

-

Cell counting solution (e.g., Trypan Blue)

-

96-well plates for viability assays

-

Cell viability reagent (e.g., WST-1 or MTT)

-

Plate reader

Procedure:

-

Initial Seeding: Culture the AZA-sensitive parental cell line in complete medium.

-

Dose Escalation: Begin by treating the cells with a low concentration of AZA (e.g., the IC25, or 25% inhibitory concentration).

-

Sub-culturing: Once the cells have adapted and are proliferating at a normal rate, sub-culture them and increase the AZA concentration in a stepwise manner.

-

Monitoring: At each concentration step, monitor cell viability and morphology.

-

Selection: Continue this process of dose escalation and selection over several months until the cells can tolerate a significantly higher concentration of AZA compared to the parental line.

-

Validation of Resistance:

-

Perform a dose-response assay (e.g., IC50 determination) on both the parental (sensitive) and the newly generated resistant cell lines.

-

Seed cells in 96-well plates and treat with a range of AZA concentrations for 72 hours.

-

Measure cell viability using a suitable reagent and a plate reader.

-

Calculate the IC50 values to confirm the degree of resistance.[3]

-

Protocol for Metabolic Labeling with this compound and Proteomic Analysis

This proposed protocol outlines the steps for metabolic labeling and subsequent proteomic analysis.

Materials:

-

AZA-sensitive and AZA-resistant cancer cell lines

-

This compound

-

Complete culture medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

C18 solid-phase extraction (SPE) cartridges

-

High-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap)

Procedure:

-

Cell Culture and Treatment:

-

Culture both sensitive and resistant cell lines to approximately 70-80% confluency.

-

Treat the cells with a predetermined concentration of this compound for a specified duration (e.g., 24-72 hours). Include untreated control groups for both cell lines.

-

-

Cell Lysis and Protein Extraction:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Quantify the protein concentration.

-

-

Protein Digestion:

-

Take an equal amount of protein from each sample (e.g., 100 µg).

-

Reduce the proteins with DTT and then alkylate with IAA.

-

Digest the proteins into peptides overnight with trypsin.

-

-

Peptide Cleanup:

-

Acidify the peptide samples with formic acid.

-

Desalt the peptides using C18 SPE cartridges.

-

Dry the purified peptides under vacuum.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).

-

Inject the peptide samples into the LC-MS/MS system.

-

Separate the peptides using a reversed-phase HPLC column with a gradient of acetonitrile.

-

Analyze the eluting peptides in the mass spectrometer in data-dependent acquisition (DDA) mode.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

-

Search the data against a human protein database to identify peptides and proteins.

-

Quantify the relative abundance of proteins between the sensitive and resistant cell lines based on the intensity of the peptide signals.

-

Perform statistical analysis to identify significantly up- or downregulated proteins.

-

Conduct pathway and functional enrichment analysis to interpret the biological significance of the proteomic changes.

-

Data Presentation: Quantitative Proteomic Changes in AZA Resistance

The following tables summarize quantitative proteomic data from studies that have compared AZA-sensitive and AZA-resistant cancer cell lines. This data provides a starting point for identifying key proteins and pathways involved in resistance.

Table 1: Upregulated Proteins in 5-Azacytidine Resistant Cell Lines

| Protein | Function | Fold Change (Resistant vs. Sensitive) | Reference |

| PI3K/AKT/mTOR Pathway | |||

| AKT1 | Serine/threonine kinase, key node in pro-survival signaling | > 2 | [4] |

| AKT2 | Serine/threonine kinase | > 1.5 | [4] |

| AKT3 | Serine/threonine kinase | > 1.5 | [4] |

| mTOR | Serine/threonine kinase, regulates cell growth and proliferation | > 1.5 | [4] |

| Cell Cycle & Proliferation | |||

| CDK6 | Cyclin-dependent kinase, regulates G1/S phase transition | > 2 | [7] |

| Metabolism | |||

| Enzymes of the TCA cycle | Energy production | Varies | [8] |

| Other | |||

| DNMT1 | DNA methyltransferase (can be paradoxically upregulated in some resistant contexts) | > 1.5 | [9] |

Table 2: Downregulated Proteins in 5-Azacytidine Resistant Cell Lines

| Protein | Function | Fold Change (Resistant vs. Sensitive) | Reference |

| Apoptosis Regulators | |||

| BAX | Pro-apoptotic protein | < 0.5 | |

| Tumor Suppressors | |||

| PTEN | Phosphatase, negative regulator of the PI3K/AKT pathway | < 0.5 | [5] |

| Drug Metabolism | |||

| UCK2 | Uridine-cytidine kinase, activates 5-Azacytidine | < 0.5 | [3] |

Visualization of Key Signaling Pathways in AZA Resistance

The PI3K/AKT/mTOR pathway is a critical driver of cell survival and proliferation and is frequently hyperactivated in various cancers, contributing to chemoresistance.[4][5] In the context of AZA resistance, this pathway can be activated through various mechanisms, including mutations in key components or loss of negative regulators like PTEN.

Caption: The PI3K/AKT/mTOR signaling pathway and its deregulation in 5-Azacytidine resistance.

Conclusion and Future Directions

The use of this compound in conjunction with advanced proteomic techniques provides a powerful platform for dissecting the intricate mechanisms of drug resistance. By enabling the direct tracing of the drug's metabolic fate and the precise quantification of proteomic changes, this approach can uncover novel biomarkers for predicting treatment response and identify new therapeutic targets to overcome resistance.